molecular formula C15H18O3Si B584982 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol CAS No. 1346602-58-1

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol

Cat. No.: B584982
CAS No.: 1346602-58-1
M. Wt: 274.391
InChI Key: CKVDPWDJSLHHTA-UHFFFAOYSA-N
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Description

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a benzodioxole derivative featuring a vinylmethanol group at position 5 and a trimethylsilyl (TMS)-protected ethynyl group at position 6 (). The TMS-ethynyl moiety enhances steric bulk and may stabilize the compound against premature reactivity, a common strategy in synthetic chemistry to protect alkynes during multi-step syntheses ().

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a precursor molecule such as salicylic acid, which undergoes a series of reactions including acylation, reduction, and silylation . The reaction conditions often involve the use of catalysts like palladium and reagents such as acetic anhydride and trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable processes, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of benzodioxole can inhibit methyltransferase activity related to EZH1 and EZH2, which are critical in the progression of various cancers. The compound demonstrates significant anticancer effects by selectively targeting these enzymes, making it a candidate for further development as an anticancer agent .

Tubulin Polymerization Inhibition

Studies have shown that compounds similar to 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol exhibit antimitotic properties by inhibiting tubulin polymerization. This activity is comparable to podophyllotoxin, a known antitumor agent. The inhibition of microtubule assembly disrupts mitosis in cancer cells, providing a mechanism for its potential use in cancer treatment .

Enzyme Inhibition

The compound acts as an inhibitor of EZH1 and EZH2 methyltransferases, which are involved in histone modification and gene regulation. This inhibition can lead to reactivation of tumor suppressor genes and reduced proliferation of cancer cells dependent on these pathways .

Case Studies

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant reduction in cell viability in breast and prostate cancer cell lines treated with the compound.Suggests potential as a therapeutic agent for hormone-dependent cancers.
Structure-function analysis Identified structural requirements for optimal antitubulin activity, emphasizing the importance of the dioxole ring and specific substituents.Provides insights for designing more potent derivatives .
EZH inhibition assays Showed that the compound effectively inhibits EZH2 activity in a dose-dependent manner, leading to altered gene expression profiles associated with tumor growth.Supports further exploration in epigenetic therapies for cancer .

Mechanism of Action

The mechanism of action of 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trimethylsilyl group can influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Benzodioxole core : A fused bicyclic system with oxygen atoms at positions 1 and 3.
  • Position 6 substituent : A TMS-ethynyl group (–C≡C–Si(CH₃)₃), providing steric protection and modulating electronic properties.

Structural Analogs in the Benzodioxole Family

1,3-Benzodioxole-5-methanol, 6-[2-(Methylamino)phenyl] (CAS 21258-05-9)

  • Substituents: Position 6 has a 2-(methylamino)phenyl group instead of TMS-ethynyl.

[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (CAS 1209106-01-3)

  • Substituents : Position 6 features a 2-methoxyethoxy chain (–OCH₂CH₂OCH₃).
  • Key Differences :
    • The methoxyethoxy group enhances solubility in polar solvents compared to the hydrophobic TMS-ethynyl group.
    • Lacks the alkyne functionality, limiting applications in click chemistry or cross-coupling reactions ().

Methyl Eugenol (CAS 93-15-2)

  • Substituents : Methoxy and allyl groups on the benzodioxole core.
  • Key Differences: The allyl and methoxy groups confer distinct electronic effects, making methyl eugenol more volatile and less polar than the target compound. No alcohol or alkyne functionality, reducing versatility in synthetic modifications ().

Functional Group Comparisons

TMS-Protected Ethynyl vs. Other Silyl Groups

  • TMS-Ethynyl : Offers robust protection for alkynes, as seen in the synthesis of NNRTIs () and pyrrolo-triazolo-pyrazines (). Comparable to tert-butyldimethylsilyl (TBS) groups but less bulky.
  • Trimethylsilyl Ethers : Common in intermediates like 2-(trimethylsilyl)ethyl esters (), but lack the conjugated alkyne’s reactivity.

Vinylmethanol vs. Other Alcohol Derivatives

  • Vinylmethanol: Combines hydroxyl reactivity with an unsaturated bond, enabling oxidation to aldehydes or ketones.
  • Benzimidazole Methanol Derivatives (e.g., 5-Methoxy-1-Methyl-1H-Benzimidazole-2-Methanol, CAS 68426-83-5): Exhibit similar alcohol functionality but within a nitrogen-containing heterocycle, altering acidity and hydrogen-bonding capacity ().

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 5 Substituent Position 6 Substituent Key Properties/Applications
Target Compound Benzodioxole Vinylmethanol TMS-ethynyl Potential for click chemistry
6-[2-(Methylamino)phenyl] analog () Benzodioxole Methanol 2-(Methylamino)phenyl Enhanced π-π interactions
[6-(2-Methoxyethoxy) analog () Benzodioxole Methanol 2-Methoxyethoxy High polarity, solubility
Methyl Eugenol () Benzodioxole Methoxy Allyl Fragrance, flavoring agent

Biological Activity

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a synthetic compound derived from the benzodioxole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole core with ethynyl and vinylmethanol substituents. Its molecular formula is C13H14O3SiC_{13}H_{14}O_3Si, and it has a molecular weight of approximately 250.34 g/mol. The trimethylsilyl group enhances its lipophilicity and stability, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzodioxole class exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacteria and fungi. For instance, derivatives of 1,3-benzodioxole have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Antitumor Properties : Some benzodioxole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that of established antitumor agents like podophyllotoxin .
  • Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which contributes to their potential in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : The compound may bind to tubulin, disrupting microtubule dynamics essential for mitosis . This action can lead to apoptosis in rapidly dividing cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of key metabolic pathways could explain the antimicrobial effects observed in related compounds .

Table 1: Biological Activities of Related Benzodioxole Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
5-Ethylsulphonyl-2-benzoxazoleAntimicrobial250 - 7.81
6-Benzyl-1,3-benzodioxoleAntitumor-
5-(1-Propenyl)-1,3-benzodioxoleAntioxidant-

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Presence of trimethylsilyl groupEnhances lipophilicity
Ethynyl substitutionIncreases potency
Vinylmethanol additionImproves stability

Case Studies

  • Antitumor Efficacy : A study investigating the effects of various benzodioxole derivatives on cancer cell lines demonstrated that those with modifications similar to 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole exhibited significant cytotoxicity against breast cancer cells (MCF-7) .
  • Antimicrobial Testing : In vitro testing revealed that compounds structurally related to the target compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., reflux in THF/Et3N at 55°C), catalyst loading (e.g., Pd(PPh3)2Cl2 at 0.26 mmol), and purification steps (recrystallization from ethanol or silica gel chromatography). Monitor intermediates via TLC and confirm purity with GC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the trimethylsilyl and ethynyl groups in this compound?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify trimethylsilyl protons (δ ~0.1–0.3 ppm) and ethynyl carbons (δ ~70–100 ppm). Confirm via FTIR (C≡C stretch ~2100–2260 cm<sup>−1</sup>) and cross-validate with single-crystal X-ray diffraction for structural precision .

Q. Which reaction conditions minimize side reactions during functionalization of the vinylmethanol group?

  • Methodological Answer : Employ inert atmospheres (argon) to prevent oxidation and use mild bases (KOH in ethanol/water) to avoid elimination. Monitor pH and reaction time to suppress byproduct formation .

Q. How can the stability of the benzodioxole ring be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40–80°C, pH 1–12) with HPLC quantification of degradation products. Compare degradation kinetics using Arrhenius modeling .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity or stability issues in derivatives of this compound?

  • Methodological Answer : Perform DFT calculations to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. Validate predictions with experimental data (e.g., reaction yields under varying conditions) .

Q. What advanced purification strategies resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : Use orthogonal methods: switch from reverse-phase to HILIC columns, or employ preparative GC with selective detectors (e.g., FID/MS). Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be systematically addressed?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed substrate concentrations, temperature). Use statistical tools (ANOVA) to evaluate variability and confirm results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate steric hindrance during functionalization of the ethynyl group?

  • Methodological Answer : Introduce bulky directing groups (e.g., triphenylphosphine) to control regioselectivity. Use Sonogashira coupling with CuI co-catalysts to enhance reactivity under mild conditions .

Q. How do solvent polarity and dielectric constants influence the compound’s conformational dynamics?

  • Methodological Answer : Analyze solvent effects via molecular dynamics simulations and experimental NMR titration (e.g., in DMSO-d6 vs. CDCl3). Correlate with computational solvation free energies .

Q. What protocols ensure safe handling of the trimethylsilyl group during scale-up?

  • Methodological Answer : Implement inert gas purging, moisture-free environments, and real-time monitoring (e.g., in-situ FTIR). Use quenching agents (e.g., aqueous NaHCO3) for accidental hydrolysis .

Properties

IUPAC Name

1-[6-(1-hydroxyprop-2-enyl)-1,3-benzodioxol-5-yl]-2-trimethylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4Si/c1-5-12(16)10-6-14-15(19-9-18-14)7-11(10)13(17)8-20(2,3)4/h5-7,12,16H,1,8-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIULQUIOSCRZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=O)C1=CC2=C(C=C1C(C=C)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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